molecular formula C15H19NO3 B8803445 Ethyl 1-benzoylpiperidine-3-carboxylate CAS No. 116140-20-6

Ethyl 1-benzoylpiperidine-3-carboxylate

Cat. No. B8803445
M. Wt: 261.32 g/mol
InChI Key: VNKOZWJLERRJGK-UHFFFAOYSA-N
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Description

Ethyl 1-benzoylpiperidine-3-carboxylate is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.32 g/mol. The purity is usually 95%.
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properties

CAS RN

116140-20-6

Product Name

Ethyl 1-benzoylpiperidine-3-carboxylate

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

ethyl 1-benzoylpiperidine-3-carboxylate

InChI

InChI=1S/C15H19NO3/c1-2-19-15(18)13-9-6-10-16(11-13)14(17)12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3

InChI Key

VNKOZWJLERRJGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The reaction was run in the same manner as ethyl 1-benzoyl-3-piperidinecarboxylate, starting with commercially available (S)-ethyl nipecotate (203 mg; 1.29 mmol; Chemi SpA; Italy) and benzoyl chloride (150 μl; 1.29 mmol). The crude product was distilled at 200° C./0.1 torr, giving (S)-ethyl 1-benzoyl-3-piperidinecarboxylate (171.7 mg) as a colorless oil. MS m/z (positive ion) 545 (dimer+Na+; 15), 523 (dimer+; 10), 284 (M+Na+; 25), 262 (MH+; 100).
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Synthesis routes and methods II

Procedure details

Commercially available ethyl nipecotate (1.48 ml; 9.53 mmol) was dissolved in dichloromethane (20 ml), and diisopropylethylamine (1.82 ml; 10.45 mmol) was added. Benzoyl chloride (1.1 ml; 9.53 mmol) was then added slowly to control any rise in reaction temperature. After addition was complete the mixture was allowed to stir at ambient temperature for approximately 1-4 hours. The mixture was then diluted with fresh dichloromethane and washed with 1 N HCl. The dichloromethane solution was dried with anhydrous potassium carbonate and evaporated at ambient temperature under reduced pressure. The crude material was purified by high-vacuum distillation at approximately 200° C./0.1 torr giving ethyl 1-benzoyl-3-piperidinecarboxylate (2.38 g) as a colorless oil. (The temperatures given for distillations in these examples are oven temperatures and represent approximations. Similarly, the vacuum levels given for distillations are also approximates.) MS m/z (positive ion) 545 (dimer+; 25), 284 (M+Na+; 90), 262 (MH+; 100), 216 (25).
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1.48 mL
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20 mL
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1.82 mL
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1.1 mL
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Synthesis routes and methods III

Procedure details

To a solution of ethyl piperidine-3-carboxylate (67.74 g, 266 mmol) in dry CH2Cl2 (300 mL) was added TEA (40.34 g, 399 mmol) at 0° C. Benzoyl chloride (41.13 g, 293 mmol) was added slowly to control any rise in reaction temperature. After addition was complete, the mixture was stirred at rt overnight. The mixture was washed with 1N aq HCl and brine. The organic layer was dried with anhydrous Na2SO4 and concentrated to leave a residue, which was purified by silica gel column chromatography (petroleum/ethyl acetate 5:1 to 3:1) to afford ethyl 1-benzoylpiperidine-3-carboxylate (62.63 g, 90%). 1H NMR (CD3OD, 400 MHz): δ=1.41 (t, 3H), 1.52 (m, 2H), 1.85 (m, 2H), 2.36 (s, 1H), 3.29 (m, 2H), 3.81 (m, 4H), 7.22 (m, 3H), 7.42 (m, 2H).
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67.74 g
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[Compound]
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TEA
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40.34 g
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reactant
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300 mL
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solvent
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41.13 g
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